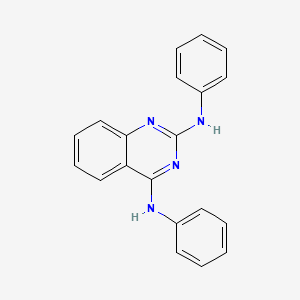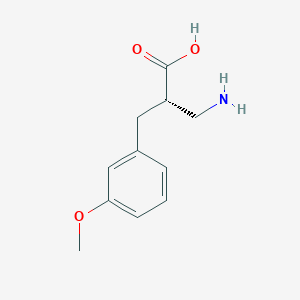![molecular formula C11H10N2O B13982500 [2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
[2,2'-Bipyridin]-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridin]-6-ylmethanol: is an organic compound that belongs to the bipyridine family It consists of two pyridine rings connected at the 2 and 2’ positions, with a hydroxymethyl group attached to the 6 position of one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-6-ylmethanol typically involves the functionalization of 2,2’-bipyridine. One common method is the hydroxymethylation of 2,2’-bipyridine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-6-ylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,2’-Bipyridin]-6-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: [2,2’-Bipyridin]-6-ylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [2,2’-Bipyridin]-6-ylmethanol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology: In biological research, this compound is explored for its potential as a chelating agent in metal ion detection and removal. It is also investigated for its role in enzyme mimetics and artificial metalloenzymes .
Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems and diagnostic agents. Its derivatives are studied for their potential therapeutic properties .
Industry: In the industrial sector, [2,2’-Bipyridin]-6-ylmethanol is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are applied in catalysis and material science .
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridin]-6-ylmethanol primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the hydroxymethyl group provide multiple binding sites for metal ions, forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .
Molecular Targets and Pathways: The primary molecular targets are transition metal ions. The coordination of [2,2’-Bipyridin]-6-ylmethanol with these ions can alter their electronic properties, enhancing their reactivity and selectivity in catalytic processes .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another isomer of bipyridine, used in the synthesis of coordination polymers and as a precursor to viologens.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry and material science.
Uniqueness: [2,2’-Bipyridin]-6-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionality and binding sites compared to other bipyridine isomers. This enhances its versatility in forming complexes and participating in various chemical reactions .
Propiedades
IUPAC Name |
(6-pyridin-2-ylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSYXEVCRNGPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


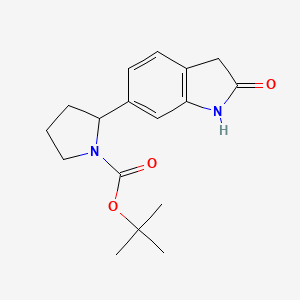


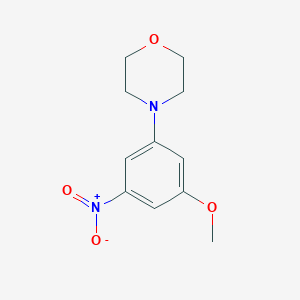


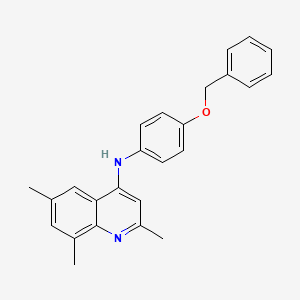
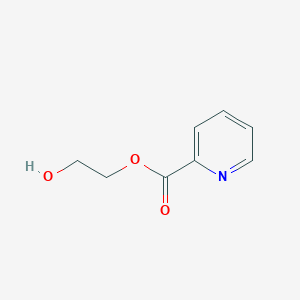

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
